molecular formula C8H9F4IN2O B2355586 1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856072-65-5

1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2355586
CAS No.: 1856072-65-5
M. Wt: 352.071
InChI Key: ODJPXUCDWPFRNJ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F4IN2O/c9-1-2-15-3-6(13)7(14-15)4-16-5-8(10,11)12/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJPXUCDWPFRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F4IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the trifluoroethoxy group: This can be done by reacting the intermediate with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Coupling reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets, while the trifluoroethoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-iodo-4-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 1-(2-fluoroethyl)-4-iodo-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 1-(2-fluoroethyl)-4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Uniqueness

1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of fluorine, iodine, and trifluoroethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

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